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Compound of Interest

Compound Name: LY3295668

Cat. No.: B608743

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and available data on
the use of LY3295668, a selective Aurora Kinase A (AURKA) inhibitor, in combination with
standard-of-care chemotherapy. The information is intended to guide preclinical and clinical
research efforts in oncology.

Introduction

LY3295668 is an orally bioavailable and potent small molecule inhibitor of Aurora Kinase A, a
key regulator of mitotic progression.[1] Overexpression of AURKA is implicated in the
tumorigenesis of various cancers, making it a rational target for therapeutic intervention.
Preclinical models have demonstrated that LY3295668 can induce mitotic arrest and apoptosis
in cancer cells and shows significant anti-tumor efficacy as a single agent and in combination
with standard-of-care agents in tumor xenograft models, including small-cell lung cancer.[1]
The manageable toxicity profile of LY3295668, with low rates of hematologic toxicity, suggests
its potential for combination with cytotoxic chemotherapy.[2]

Signaling Pathway

The primary mechanism of action of LY3295668 is the inhibition of AURKA. This disruption of
AURKA function leads to defects in mitotic spindle formation, ultimately resulting in mitotic
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arrest and subsequent apoptosis in cancer cells.
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Caption: Mechanism of action of LY3295668.

Preclinical Data

Preclinical studies have shown the potential of LY3295668 in combination with other agents. In
small-cell lung cancer (SCLC) xenograft models, LY3295668 has demonstrated significant
efficacy in combination with standard-of-care agents.[1]

Experimental Protocol: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of LY3295668 in
combination with a standard chemotherapy agent in a subcutaneous xenograft model.

e Cell Line and Animal Model:
o Select a relevant human cancer cell line (e.g., NCI-H446 for SCLC).
o Use immunodeficient mice (e.g., athymic nude or SCID).
e Tumor Implantation:
o Inject cancer cells subcutaneously into the flank of the mice.
o Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mma3).

e Treatment Groups:
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o Randomize mice into the following treatment groups:

Vehicle control

LY3295668 alone

Standard chemotherapy agent alone

LY3295668 in combination with the standard chemotherapy agent

e Dosing and Administration:

o LY3295668: Formulate as a solution in 20% 2-hydroxypropyl--cyclodextrin (HPBCD) in
25 mmol/L phosphate buffer (pH 2). Administer orally (e.g., twice daily).[1]

o Chemotherapy Agent: Administer according to standard preclinical protocols for the
specific agent (e.g., intravenously or intraperitoneally).

» Efficacy Assessment:
o Measure tumor volume with calipers at regular intervals.
o Monitor animal body weight and overall health.

o At the end of the study, euthanize mice and excise tumors for further analysis (e.g.,
pharmacodynamics, immunohistochemistry).

o Data Analysis:

o Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle
control.

o Statistically analyze differences in tumor volume between groups.

Clinical Data

Phase 1 Study in Relapsed/Refractory Neuroblastoma
(NCT04106219)
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A Phase 1 dose-escalation study evaluated LY3295668 erbumine as a monotherapy and in

combination with topotecan and cyclophosphamide in children with relapsed/refractory

neuroblastoma.[3]

Table 1: Efficacy Results in Relapsed/Refractory Neuroblastoma

Disease
Overall
Treatment Number of Best Control Rate
. Response
Cohort Patients Response (CR+PR+MR+S
Rate (CR+PR)
D)
1 Minor
Response (MR),
Monotherapy N/A ] 0% N/A
1 Stable Disease
(SD) >12 months
2 Partial
Responses (PR),
Combination 2 Minor
25 8% 52%
Therapy Responses

(MR), 6 Stable
Disease (SD)

Data sourced from a Phase 1 dose-escalation study.[3]

Table 2: Safety Profile in Relapsed/Refractory Neuroblastoma (Combination Cohort)

Adverse Event

Grade

Frequency

Dose-Limiting Toxicities

Grade 3 Mucositis, Grade 4
Neutropenia

1 patient

Treatment-Related Adverse
Events (TRAES)

Any Grade

88% (22 patients)

Grade =3

72% (18 patients)

Most Common High-Grade
TRAE

Myelosuppression

N/A
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Data sourced from a Phase 1 dose-escalation study.[3]

Experimental Protocol: Phase 1 Neuroblastoma
Combination Therapy

o Patient Population: Patients aged 2-21 years with relapsed/refractory neuroblastoma.[3]
o Treatment Regimen:

o LY3295668 erbumine: Administered orally twice daily continuously at dose levels of 12
mg/m? and 15 mg/m2.[3] The recommended Phase 2 dose was determined to be 15
mg/m2,[3]

o Topotecan and Cyclophosphamide: Administered intravenously.[3]
o Treatment was administered in 28-day cycles.[3]

o Study Design: A rolling 6 design was used for dose escalation in both monotherapy and
combination cohorts.[4]

¢ Primary Objective: To determine the safety and recommended Phase 2 dose of LY3295668
as a single agent and in combination.

e Secondary Objectives: To evaluate the anti-tumor activity of LY3295668 alone and in
combination.
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Caption: Phase 1 Neuroblastoma Trial Workflow.

Phase Ib/ll Study in EGFR-Mutant NSCLC
(NCT05017025)

A Phase Ib/ll trial is currently evaluating the safety and efficacy of LY3295668 in combination
with osimertinib for patients with advanced or metastatic EGFR-mutant non-squamous non-
small cell lung cancer who have progressed on a prior EGFR TKI.[5]

Table 3: Preliminary Efficacy in EGFR-Mutant NSCLC
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Efficacy Endpoint Result

6-month Progression-Free Survival (PFS) Rate 37% (10/27 patients)

Best Objective Response Rate (BRR) 3 Partial Responses

Preliminary data from the efficacy cohort (n=27).[6]

Experimental Protocol: Phase Ib/ll NSCLC Combination
Therapy

o Patient Population: Patients with advanced or metastatic EGFR-mutant non-squamous
NSCLC who have progressed on a prior third-generation EGFR TKI.[5]

o Treatment Regimen:
o LY3295668: 25 mg administered orally twice daily (BID).[6]
o Osimertinib: 80 mg administered orally once daily (QD).[6]
o Treatment is administered in 28-day cycles for up to 2 years.[5]

o Study Design: A Phase Ib dose-escalation to determine the recommended Phase Il dose
(RP2D), followed by a Phase II efficacy expansion cohort.

e Primary Objectives:
o Phase Ib: To evaluate dose-limiting toxicity (DLT) and establish the RP2D.[5]
o Phase II: To assess the 6-month PFS rate and best objective response rate (BRR).[5]

o Secondary Objectives: To determine the objective response rate (ORR), overall survival
(OS), and disease control rate (DCR).[5]
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Caption: Phase Ib/ll NSCLC Trial Workflow.

Conclusion

LY3295668 in combination with standard-of-care chemotherapy presents a promising
therapeutic strategy. The available clinical data, though early, suggests a manageable safety
profile and potential for anti-tumor activity in heavily pre-treated pediatric neuroblastoma and
advanced EGFR-mutant NSCLC. Further investigation, particularly from ongoing and future
clinical trials, is necessary to fully elucidate the efficacy and optimal combination partners for
LY3295668 across various cancer types. The preclinical rationale for combining LY3295668
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with chemotherapy in indications like SCLC warrants clinical exploration. Researchers are
encouraged to consider the protocols and data presented herein for the design of future
studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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